molecular formula C16H10IN3O4 B4214857 N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B4214857
M. Wt: 435.17 g/mol
InChI Key: VJXJSSABDRTWEY-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an iodine atom on the pyridine ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Iodination of Pyridine:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Coupling Reaction: The iodinated pyridine and the furan ring are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the iodine atom can facilitate binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-2-pyridinyl)-5-(2-nitrophenyl)-2-furamide: Similar structure with a bromine atom instead of iodine.

    N-(5-chloro-2-pyridinyl)-5-(2-nitrophenyl)-2-furamide: Similar structure with a chlorine atom instead of iodine.

    N-(5-fluoro-2-pyridinyl)-5-(2-nitrophenyl)-2-furamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10IN3O4/c17-10-5-8-15(18-9-10)19-16(21)14-7-6-13(24-14)11-3-1-2-4-12(11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXJSSABDRTWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide
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N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide
Reactant of Route 3
N-(5-iodopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

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